molecular formula C9H5ClO4 B13944671 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride CAS No. 104270-66-8

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride

Katalognummer: B13944671
CAS-Nummer: 104270-66-8
Molekulargewicht: 212.58 g/mol
InChI-Schlüssel: YWJCVHOXEDKRJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran derivative. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties.

Eigenschaften

CAS-Nummer

104270-66-8

Molekularformel

C9H5ClO4

Molekulargewicht

212.58 g/mol

IUPAC-Name

6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride

InChI

InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3

InChI-Schlüssel

YWJCVHOXEDKRJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.